molecular formula C9H11BrClN B15321402 2-(2-Bromo-5-chlorophenyl)propan-2-amine

2-(2-Bromo-5-chlorophenyl)propan-2-amine

Cat. No.: B15321402
M. Wt: 248.55 g/mol
InChI Key: YMMPZZARIQCFSW-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11BrClN It is a derivative of phenylpropanamine, characterized by the presence of bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)propan-2-amine typically involves the bromination and chlorination of phenylpropanamine derivatives. One common method involves the reaction of 2-bromo-5-chlorobenzaldehyde with nitroethane, followed by reduction to yield the desired amine. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-Bromo-5-chlorophenyl)propan-2-one, while reduction could produce 2-(2-Bromo-5-chlorophenyl)propan-2-ol.

Scientific Research Applications

2-(2-Bromo-5-chlorophenyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Bromo-5-chlorophenyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms on the phenyl ring enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-chlorophenyl)propan-2-amine
  • 2-(2-Bromo-5-fluorophenyl)propan-2-amine
  • 2-(2-Bromo-5-methylphenyl)propan-2-amine

Uniqueness

2-(2-Bromo-5-chlorophenyl)propan-2-amine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPZZARIQCFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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